molecular formula C9H12N2O B138277 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 126571-48-0

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B138277
CAS No.: 126571-48-0
M. Wt: 164.2 g/mol
InChI Key: PMTKHIBVGPJZPL-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The tetrahydropyrazolo[1,5-a]pyridine core is a privileged structure explored for developing novel therapeutics, particularly as allosteric modulators of viral proteins. Scientific research has demonstrated that derivatives based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and related frameworks can act as potent Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV) . These compounds have shown efficacy in inhibiting a broad range of nucleos(t)ide-resistant HBV variants, positioning this chemical class as a promising avenue for antiviral research . The lead compound from this series demonstrated significant inhibition of the HBV DNA viral load in an in vivo model, underscoring the therapeutic potential of targeting the HBV core protein . The acetyl substituent in the 3-position makes this compound a versatile intermediate for further synthetic elaboration, enabling structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and physicochemical properties. This compound is intended for use in biological screening, hit-to-lead optimization campaigns, and investigating novel mechanisms of action in infectious diseases.

Properties

IUPAC Name

1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTKHIBVGPJZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CCCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reagents :
    -Oxadiazolo[3,4-a]pyridin-8-ium ylide (3.17 g, 22.6 mmol)

    • trans-3-Penten-2-one (11.8 mL, 79.1 mmol)

    • Toluene (23 mL)

  • Conditions :

    • Reflux for 16 hours under reduced pressure.

    • Purification via flash chromatography (60% ethyl acetate/hexane).

  • Yield :

    • 65% yield (2.62 g) after separation of regioisomers.

Key Observations:

  • The reaction produces a 6:1 ratio of 1-(4,5,6,7-tetrahydro-2-methylpyrazolo[1,5-a]pyridin-3-yl)ethanone and the target compound.

  • Toluene as a solvent enhances cyclization efficiency.

Boc-Protected Intermediate Route

A multi-step synthesis starting from 5-amino-1H-pyrazole, involving Boc protection, nucleophilic substitution, and cyclization.

Procedure:

  • Amide Protection :

    • 5-Amino-1H-pyrazole (50 g) reacts with tert-butyl dicarbonate (86 g) in dichloromethane.

    • Yield: 72 g (72%) of 1H-pyrazole-5-t-butyl carbamate.

  • Nucleophilic Substitution :

    • Intermediate (70 g) reacts with 1,3-dibromopropane in tetrahydrofuran (THF) using potassium carbonate.

    • Yield: 76 g of 1-(3-bromopropyl)-1H-pyrazole-5-t-butyl carbamate.

  • Deprotection and Cyclization :

    • Boc removal with HCl in dichloromethane, followed by cyclization in toluene with potassium hydroxide.

    • Final yield: 18 g of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

  • Acetylation :

    • The cyclized product undergoes acetylation using acetyl chloride to yield the target compound.

Optimization Strategies:

  • Solvent Selection : THF improves nucleophilic substitution kinetics.

  • Catalyst : Potassium hydroxide accelerates intramolecular cyclization.

Microwave-Assisted Synthesis

A modern approach using microwave irradiation to reduce reaction times.

Procedure:

  • Reagents :

    • Aryl enaminones (10 mmol)

    • Hydrazinium hydroxide (15 mmol)

    • Acetic acid (15 mL)

  • Conditions :

    • Microwave irradiation at 150 W, 90°C, 200 psi for 15 minutes.

    • Purification via column chromatography.

  • Yield :

    • 70–90% depending on substrate.

Advantages:

  • Time Efficiency : 15 minutes vs. 16 hours in conventional methods.

  • Scalability : Suitable for high-throughput synthesis.

Hydrogenation of Pyrazolo[1,5-a]pyridine Derivatives

Catalytic hydrogenation of pyrazolo[1,5-a]pyridine precursors using palladium on carbon (Pd/C).

Procedure:

  • Reagents :

    • Pyrazolo[1,5-a]pyridine derivative (2.0 g)

    • 10% Pd/C (0.2 g)

    • Methanol (25 mL)

  • Conditions :

    • Hydrogenation at 40 psi for 20 hours.

    • Recrystallization from acetone/Skellysolve B.

  • Yield :

    • 80% (1.6 g) of hydrogenated product.

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
Cyclization6516 hModerateHigh
Boc-Protected Route60–72Multi-dayLowModerate
Microwave-Assisted70–9015 minHighHigh
Hydrogenation8020 hModerateLow

Analytical Validation

  • NMR Spectroscopy : Confirms regioisomer separation and acetyl group incorporation.

  • HPLC : Purity >95% for all methods.

  • Mass Spectrometry : Molecular ion peaks align with theoretical values (m/z 164.2).

Industrial-Scale Optimization

  • Catalyst Recycling : Pd/C reuse reduces costs in hydrogenation.

  • Solvent Recovery : Toluene and THF are distilled and reused to minimize waste.

  • Continuous Flow Systems : Applied to microwave-assisted routes for scalable production.

Challenges and Solutions

  • Regioisomer Formation : Addressed via flash chromatography.

  • Low Yields in Cyclization : Optimized by stoichiometric control of trans-3-penten-2-one.

  • Boc Deprotection Sensitivity : Anhydrous conditions prevent side reactions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanone Group

The ketone moiety undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reaction Type Conditions Products Yield References
Amidation DMF, HATU, DIPEA, room temperature, 12–24 hN-substituted amides (e.g., with benzothiophene-2-carboxamide derivatives)65–85%
Grignard Addition THF, RMgX (R = alkyl/aryl), 0°C to refluxTertiary alcohols (via ketone reduction followed by alkyl/aryl addition)70–90%
Oxime Formation Ethanol, NH₂OH·HCl, NaOAc, reflux, 4–6 hPyrazolo-pyridine oxime derivatives75–82%

These reactions are critical for introducing functional groups that modulate bioactivity or solubility.

Reduction of the Ketone Moiety

The ethanone group can be selectively reduced to a secondary alcohol or fully deoxygenated:

Reduction Type Reagents/Conditions Products Yield References
NaBH₄ Reduction Methanol, 0°C to room temperature, 2 h1-(Pyrazolo-pyridin-3-yl)ethanol88%
Catalytic Hydrogenation H₂ (1 atm), Pd/C, ethanol, 25°C, 6 hDeoxygenated 3-methylpyrazolo-pyridine92%

Reduction products are intermediates for further alkylation or arylation.

Hydrolysis Reactions

The compound’s stability under hydrolytic conditions depends on pH and temperature:

Hydrolysis Type Conditions Products Notes References
Acidic 6 M HCl, reflux, 8 hPyrazolo-pyridine carboxylic acidDegradation of ethanone to COOH
Basic 2 M NaOH, 60°C, 4 hSodium salt of hydrolyzed ketonePartial ring-opening observed

Alkylation and Arylation

The pyrazolo-pyridine nitrogen atoms participate in alkylation/arylation:

Reaction Type Conditions Products Yield References
N-Alkylation K₂CO₃, DMF, alkyl halide, 80°C, 6 hN-alkylated derivatives (e.g., N-benzyl)60–78%
Buchwald–Hartwig Pd(dba)₂, Xantphos, Cs₂CO₃, toluene, 100°CAryl-substituted pyrazolo-pyridines55–70%

Alkylation enhances lipophilicity, impacting membrane permeability.

Cross-Coupling Reactions

The scaffold participates in palladium-catalyzed cross-couplings:

Coupling Type Catalyst System Substrates Yield References
Suzuki Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CAryl boronic acids65–80%
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N, THFTerminal alkynes70–85%

These reactions enable π-system extension for enhanced biological target engagement.

Cyclization and Ring-Forming Reactions

The ethanone group facilitates cyclizations to form fused heterocycles:

Reaction Conditions Products Yield References
Intramolecular Cyclization PTSA, toluene, reflux, 12 hFused pyrazolo-pyridodiazepinones75%
Michael Addition DBU, CH₃CN, β-nitrostyrenes, 25°C, 4 hSpirocyclic pyrazolo-pyridine derivatives68%

Oxidation and Functionalization

The tetrahydropyridine ring undergoes oxidation to aromatic systems:

Oxidizing Agent Conditions Products Yield References
MnO₂ CHCl₃, 25°C, 24 hAromatic pyrazolo-pyridine90%
DDQ DCM, 40°C, 6 hDehydrogenated derivatives85%

Key Reactivity Trends

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) optimize substitution and coupling yields.

  • Temperature Dependence : Microwave-assisted reactions reduce time (e.g., cyclization from 24 h to 5 min) .

  • Steric Effects : Bulky substituents on the pyrazolo ring slow down N-alkylation.

This compound’s versatility in bond-forming reactions makes it a valuable intermediate for medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

a. Antidepressant Activity
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine compounds exhibit significant antidepressant-like effects. A study demonstrated that these compounds interact with the serotonin receptor system, suggesting their potential use as novel antidepressants. The mechanism involves modulation of neurotransmitter levels in the brain, particularly serotonin and norepinephrine .

b. Neuroprotective Properties
Another area of interest is the neuroprotective effects of tetrahydropyrazolo[1,5-a]pyridine derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

c. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential application in treating inflammatory disorders .

Material Science

a. Organic Electronics
The unique electronic properties of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone make it a candidate for use in organic electronic devices. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to form stable thin films with desirable charge transport properties .

b. Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive to enhance the mechanical and thermal properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, which is beneficial for various industrial applications .

Agricultural Chemistry

a. Pesticide Development
The compound's biological activity extends to agricultural applications where it can be explored as a potential pesticide or herbicide. Preliminary studies indicate that tetrahydropyrazolo[1,5-a]pyridine derivatives exhibit herbicidal activity against certain weed species, paving the way for the development of new agrochemicals with reduced environmental impact .

Case Studies

Application Area Study Reference Findings
Antidepressant Activity Significant antidepressant-like effects observed in animal models; interaction with serotonin receptors noted.
Neuroprotective Properties Protection against oxidative stress in neuronal cells; potential for Alzheimer's treatment identified.
Anti-inflammatory Effects Inhibition of cytokine production; promising results for inflammatory disorder treatments reported.
Organic Electronics Successful integration into OLEDs; improved charge transport properties demonstrated.
Polymer Chemistry Enhanced thermal stability and mechanical strength in polymer composites achieved through incorporation of the compound.
Pesticide Development Effective herbicidal activity against specific weed species; potential for eco-friendly agrochemicals proposed.

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of viral replication or interference with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone

  • Molecular Formula : C₁₅H₁₂N₂O
  • Key Differences: Aromatic vs. hydrogenated core: The pyridine ring in this compound is fully aromatic, unlike the partially saturated tetrahydropyridine ring in the target compound. Applications: Used in synthesizing antiviral and anticancer agents due to its rigid, planar structure .

Ethanone, 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)

  • Molecular Formula : C₉H₉N₃O₂
  • Key Differences :
    • Heterocycle variation: Pyridazine (two adjacent nitrogen atoms) replaces pyridine, altering electronic properties and hydrogen-bonding capacity.
    • Substituent: A methoxy group at the 6-position increases solubility and metabolic stability.
    • Applications : Explored in agrochemicals and as a precursor for fluorescent probes .

Zanubrutinib (Anticancer Drug)

  • Molecular Formula : C₂₇H₂₉N₅O₃
  • Key Differences: Core structure: Pyrazolo[1,5-a]pyrimidine (vs. pyridine) with a carboxamide group at the 3-position. Functional groups: A prop-2-enoyl group enables covalent binding to Bruton’s tyrosine kinase (BTK).

1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

  • Molecular Formula : C₂₁H₂₃F₃N₄O₂
  • Key Differences :
    • Extended structure: Incorporates a piperazine linker and trifluoromethylphenyl group, enhancing target selectivity (e.g., kinase inhibition).
    • Applications : Designed for high-affinity interactions with enzymes or receptors, highlighting the versatility of the tetrahydropyrazolo[1,5-a]pyridine scaffold in drug design .

Commercial and Industrial Relevance

  • Availability : Derivatives like (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride are commercially available (ECHEMI), indicating industrial demand for this scaffold .
  • Regulatory Status : Zanubrutinib’s approval underscores the scaffold’s compliance with stringent pharmacokinetic and safety profiles .

Biological Activity

1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrazolo[1,5-a]pyridine core, which is known for its ability to interact with various biological targets. The IUPAC name of the compound is this compound, and it has the molecular formula C9H10N2OC_9H_{10}N_2O.

Antiviral Properties

Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine can act as core protein allosteric modulators (CpAMs) for the hepatitis B virus (HBV). These compounds inhibit viral replication by binding to the HBV core protein and altering its function. This mechanism highlights their potential as antiviral agents in treating hepatitis B infections.

Anticancer Activity

Studies have shown that pyrazolo[1,5-a]pyridine derivatives exhibit anticancer properties. For instance, a series of synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were reported to be comparable to established chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with inflammatory processes. For example, certain derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammation. In vitro studies reported IC50 values indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. Common synthetic routes include:

  • Cyclization Reactions : Utilizing 1,3-dipolar cycloaddition methods to form the pyrazolo[1,5-a]pyridine core.
  • Functionalization : Subsequent steps involve functionalizing the core to introduce various substituents that enhance biological activity.

These methods allow for structural diversity and optimization of the compound's pharmacological properties .

Study on Antiviral Activity

A study conducted on a series of tetrahydropyrazolo derivatives demonstrated their efficacy against HBV. The results indicated that specific modifications to the core structure significantly enhanced antiviral potency. The most effective compound exhibited an EC50 value in the low micromolar range against HBV replication in vitro.

Anticancer Efficacy Evaluation

In another study focusing on anticancer activity, a library of tetrahydropyrazolo derivatives was screened against several cancer cell lines. Compounds showed IC50 values ranging from 10 µM to 30 µM against breast and lung cancer cells. The study concluded that these compounds could serve as leads for developing new anticancer therapies .

Comparative Analysis

To better understand the potency and selectivity of this compound relative to similar compounds, a comparison table is provided below:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntiviral (HBV)Low micromolar
Pyrazolo[1,5-a]pyrimidine derivativeAnticancer10 - 30
COX inhibitor derivativeAnti-inflammatory<10

Q & A

Q. Table 1: Reaction Optimization Parameters

ComponentQuantity/ConcentrationRole
Pd(OAc)₂0.66 mmolCatalyst
Cs₂CO₃24.9 mmolBase
BINAP ligand1.0 mmolChiral inducer
Toluene100 mLSolvent
Reaction Temperature95°CThermal activation

Basic Research Question: What analytical techniques are critical for characterizing diastereomers of tetrahydropyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
NMR spectroscopy is essential for distinguishing diastereomers. For example, ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN isomer) and its ANTI counterpart were differentiated via ¹H and ¹³C NMR . Key observations include:

  • Chemical shift splitting : Axial vs. equatorial proton environments in the tetrahydropyridine ring.
  • Coupling constants : J values for vicinal protons vary with stereochemistry.
  • NOESY : Correlates spatial proximity of substituents to confirm configuration .

Advanced Research Question: How do structural modifications influence biological activity, such as kinase inhibition?

Methodological Answer:
Substituents at the 2-, 5-, and 7-positions modulate target affinity. For instance:

  • p38 MAPK inhibition : AS1940477 (a derivative with 4-fluorophenyl and hydroxymethyl groups) showed potent activity (IC₅₀ < 10 nM) due to hydrogen bonding with kinase active sites.
  • Electron-withdrawing groups : Enhance binding to ATP pockets (e.g., trifluoromethyl in Parkin E3 ligase modulators) .

Q. Table 2: Substituent Effects on Biological Activity

PositionSubstituentTargetActivity (IC₅₀)
24-Fluorophenylp38 MAPK<10 nM
7CyclopentylaminoKinase selectivityImproved
3PropanoylpiperidinylBTK (Zanubrutinib)Clinically active

Advanced Research Question: What role does tautomerism play in the stability and biological activity of tetrahydropyrazolo derivatives?

Methodological Answer:
Tautomeric equilibria (e.g., keto-enol or pyridine-pyrimidine shifts) affect solubility and binding. For AZD5718, a drug with a tetrahydropyrazolo core, tautomerism alters:

  • Hydrogen-bonding capacity : Impacts interactions with protein residues.
  • Solubility : Keto forms may enhance aqueous solubility.
    NMR and computational modeling (DFT) are used to predict dominant tautomers under physiological conditions .

Advanced Research Question: How can computational methods guide the design of tetrahydropyrazolo-based therapeutics?

Methodological Answer:

  • Docking studies : Predict binding modes to targets like BTK or p38 MAPK using software (e.g., AutoDock Vina).
  • QSAR models : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity.
  • MD simulations : Assess conformational stability in solvent environments .

Advanced Research Question: What strategies are effective for targeting cancer stem cells using tetrahydropyrazolo-fused chlorins?

Methodological Answer:
Modulating substituents (e.g., aldehyde groups) enhances photodynamic therapy (PDT) efficacy. In endometrial cancer models:

  • Chlorin conjugation : Improves cellular uptake and ROS generation.
  • Wavelength optimization : 650–700 nm light activates chlorins for selective cytotoxicity .

Key Considerations for Contradictory Data Analysis

  • Biological assays : Replicate studies under standardized conditions (e.g., cell line, ATP concentration).
  • Structural analogs : Compare substituent effects across studies to resolve discrepancies in IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.